
1-(2-Azidoethyl)-3-methylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of azidoethyl compounds often involves nucleophilic substitution reactions . For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) was synthesized using sodium periodate as an oxidant .Chemical Reactions Analysis
Azidoethyl compounds can undergo various chemical reactions. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) was polymerized using sodium periodate, resulting in particles with a diameter of up to one micrometer .Scientific Research Applications
Synthesis and Chemical Transformations
- The compound 1-(2-Azidoethyl)-3-methylpiperidin-4-ol and its derivatives can be synthesized through various chemical pathways and used for further chemical transformations. For instance, the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles involves the conversion of 2-(azidomethyl)aziridines into novel 2-[(1,2,3-triazol-1-yl)methyl]aziridines through Cu(I)-catalyzed azide-alkyne cycloaddition, followed by microwave-assisted, regioselective ring opening (D’hooghe et al., 2011). Similarly, derivatives of diphenylpyraline have been synthesized from 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones, which were then converted to isomeric piperidin-4-ols and subsequently N-methylated (Weis, Kungl & Seebacher, 2003).
Biological Activities
- Certain piperidine derivatives, including those structurally related to this compound, have been evaluated for their biological activities. For example, newly synthesized 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives exhibited significant antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Potential in Drug Design
- The structural modification and synthesis of piperidine-related compounds, such as this compound, have implications in drug design, particularly in the development of compounds with potential anti-amnesiant properties. A study described the synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues, 2-aryl-6-methylpiperidin-4-ols, which were investigated for their in vivo spontaneous working memory activity in mice (Leflemme et al., 2005).
Antimicrobial and Antioxidant Properties
- Piperidine derivatives have shown notable antimicrobial and antioxidant activities, contributing to their potential therapeutic applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and demonstrated promising antioxidant and antimicrobial activities, highlighting their biological significance (Harini et al., 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action refers to how the compound interacts with its target. The azido group is often used in ‘click chemistry’ to form covalent bonds with alkyne groups . If a target protein has an alkyne group, “1-(2-Azidoethyl)-3-methylpiperidin-4-ol” could potentially bind to it.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the azido group can be sensitive to certain conditions and may react differently depending on the environment .
properties
IUPAC Name |
1-(2-azidoethyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-7-6-12(4-2-8(7)13)5-3-10-11-9/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKZCOHAOPQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)
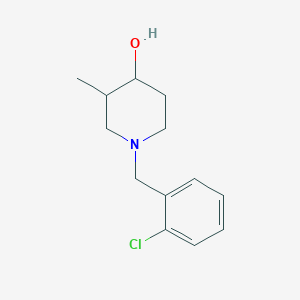

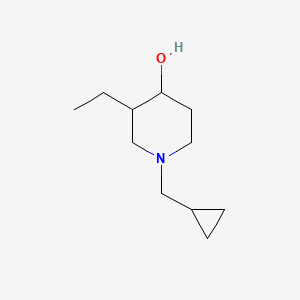
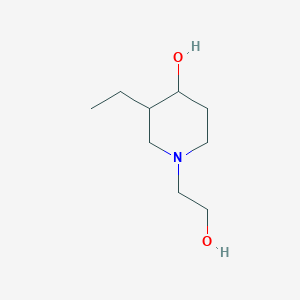
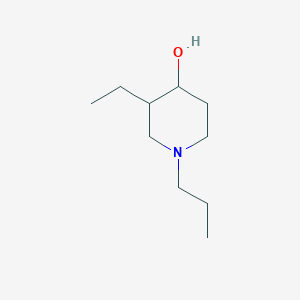
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
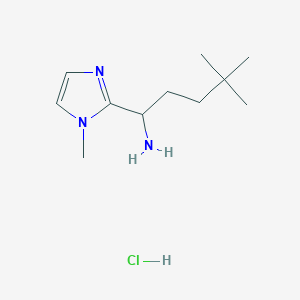
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)